molecular formula C25H19N3O B10873576 2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile

2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile

Cat. No.: B10873576
M. Wt: 377.4 g/mol
InChI Key: WGZJKVWDQKJKFW-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxyphenyl group, an amino group, and a diphenylpyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile is unique due to its specific structural features, such as the presence of a methoxyphenyl group and a diphenylpyridine core.

Properties

Molecular Formula

C25H19N3O

Molecular Weight

377.4 g/mol

IUPAC Name

2-(2-methoxyanilino)-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C25H19N3O/c1-29-24-15-9-8-14-22(24)27-25-21(17-26)20(18-10-4-2-5-11-18)16-23(28-25)19-12-6-3-7-13-19/h2-16H,1H3,(H,27,28)

InChI Key

WGZJKVWDQKJKFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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